molecular formula C12H20ClNO2 B1479118 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one CAS No. 2098037-56-8

2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one

Cat. No.: B1479118
CAS No.: 2098037-56-8
M. Wt: 245.74 g/mol
InChI Key: JSHVASGGXNNFKH-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[44]nonan-2-yl)propan-1-one is a synthetic organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core followed by the introduction of the chloro and hydroxymethyl groups. Reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to products.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and the use of solvents such as methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include carboxylic acids (from oxidation), alcohols (from reduction), and substituted derivatives (from nucleophilic substitution).

Scientific Research Applications

2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules with chloro and hydroxymethyl groups. Examples include:

  • 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one
  • 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.3]octan-2-yl)propan-1-one

Uniqueness

What sets 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one apart is its specific spirocyclic structure, which imparts unique chemical and physical properties. This makes it particularly valuable in the synthesis of complex molecules and the development of new materials.

Properties

IUPAC Name

2-chloro-1-[4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO2/c1-9(13)11(16)14-6-10(7-15)12(8-14)4-2-3-5-12/h9-10,15H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHVASGGXNNFKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C2(C1)CCCC2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
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2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
Reactant of Route 3
2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
Reactant of Route 4
2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
Reactant of Route 6
2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one

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